molecular formula C7H6ClNO2 B13818313 2-chloro-4-[(E)-hydroxyiminomethyl]phenol

2-chloro-4-[(E)-hydroxyiminomethyl]phenol

Cat. No.: B13818313
M. Wt: 171.58 g/mol
InChI Key: XSPLRAHQLRUPNU-RUDMXATFSA-N
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Description

2-chloro-4-[(E)-hydroxyiminomethyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, a hydroxyl group, and an oxime functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of 2-chlorophenol with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and distillation are commonly employed in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(E)-hydroxyiminomethyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-[(E)-hydroxyiminomethyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-4-[(E)-hydroxyiminomethyl]phenol involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The chlorine atom may also play a role in the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both the oxime and chlorine functionalities on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-4-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6ClNO2/c8-6-3-5(4-9-11)1-2-7(6)10/h1-4,10-11H/b9-4+

InChI Key

XSPLRAHQLRUPNU-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C=NO)Cl)O

Origin of Product

United States

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